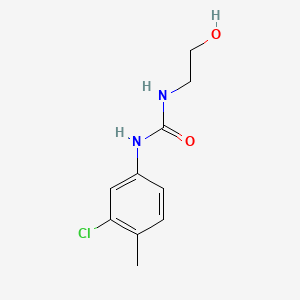![molecular formula C16H15N3O5 B14402870 2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one CAS No. 87973-70-4](/img/structure/B14402870.png)
2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxin core with dimethyl and nitrophenyl hydrazinylidene substituents, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzodioxin core: This can be achieved through a cyclization reaction involving appropriate dihydroxybenzene derivatives and aldehydes under acidic conditions.
Introduction of the dimethyl groups: This step often involves methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the nitrophenyl hydrazinylidene group: This is usually done through a condensation reaction between a nitrophenyl hydrazine derivative and the benzodioxin core under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonic acids, and other electrophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted benzodioxin compounds.
科学的研究の応用
2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one involves its interaction with specific molecular targets and pathways. The nitrophenyl hydrazinylidene group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
2,4-Dimethylbenzene: A simpler aromatic compound with similar methyl substituents.
2-Nitrophenylhydrazine: A related compound with a nitrophenyl hydrazine group.
Benzodioxin derivatives: Compounds with a similar benzodioxin core but different substituents.
Uniqueness
2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one is unique due to its combination of a benzodioxin core with both dimethyl and nitrophenyl hydrazinylidene substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
87973-70-4 |
|---|---|
分子式 |
C16H15N3O5 |
分子量 |
329.31 g/mol |
IUPAC名 |
2,4-dimethyl-7-[(2-nitrophenyl)diazenyl]-4H-1,3-benzodioxin-6-ol |
InChI |
InChI=1S/C16H15N3O5/c1-9-11-7-15(20)13(8-16(11)24-10(2)23-9)18-17-12-5-3-4-6-14(12)19(21)22/h3-10,20H,1-2H3 |
InChIキー |
QMFOJGYNZYYKEH-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC(=C(C=C2OC(O1)C)N=NC3=CC=CC=C3[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-](/img/structure/B14402787.png)
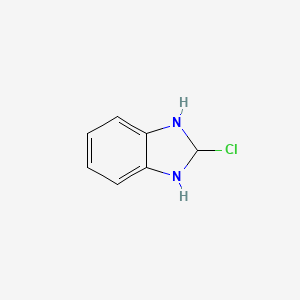

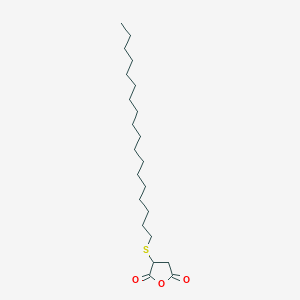
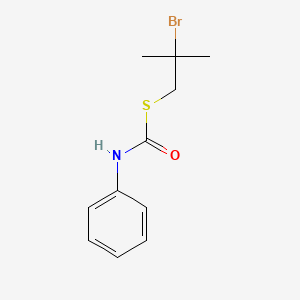
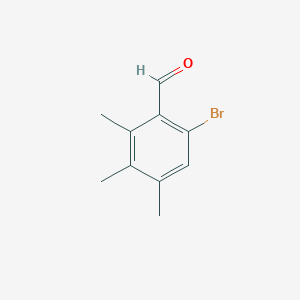
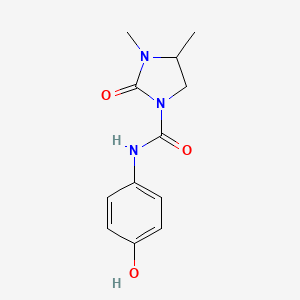
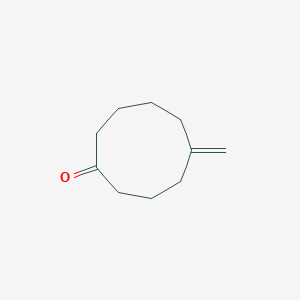
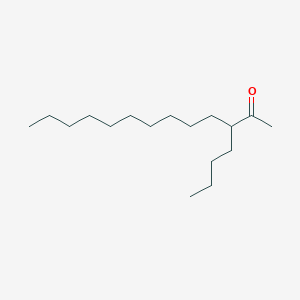
![[2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid](/img/structure/B14402835.png)
![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)
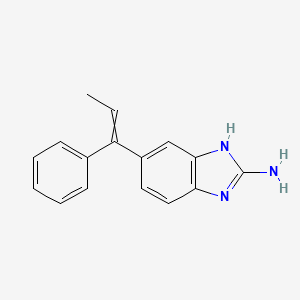
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
